Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate
CAS No.: 1363381-69-4
Cat. No.: VC3409072
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate - 1363381-69-4](/images/structure/VC3409072.png)
Specification
CAS No. | 1363381-69-4 |
---|---|
Molecular Formula | C13H24N2O2 |
Molecular Weight | 240.34 g/mol |
IUPAC Name | tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate |
Standard InChI | InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-6-4-5-13(9-15)7-10(14)8-13/h10H,4-9,14H2,1-3H3 |
Standard InChI Key | VQHYDOIBWWTTKP-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCCC2(C1)CC(C2)N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCCC2(C1)CC(C2)N |
Introduction
Chemical Identity and Structural Features
Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate belongs to the azaspirocyclic family, featuring a nitrogen atom at the 6-position of a spiro[3.5]nonane system. The molecule’s IUPAC name derives from its tert-butyl ester group and the amino substituent at the 2-position of the spiro framework. Key identifiers include:
-
Molecular Formula:
-
Molecular Weight: 240.34 g/mol
-
CAS Registry: 2387596-08-7 (closest analog: tert-butyl 2-amino-9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate)
The spirocyclic architecture imposes conformational rigidity, which enhances binding specificity in biological systems. X-ray crystallography of analogous compounds confirms a puckered geometry for the five-membered ring and a planar tert-butyl carboxylate group .
Synthesis and Reaction Pathways
Core Synthetic Strategies
The synthesis of tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate involves multi-step protocols common to spirocyclic amines:
-
Cyclization: Formation of the spiro[3.5]nonane core via intramolecular nucleophilic substitution or ring-closing metathesis. For example, tert-butyl carbamate derivatives undergo cyclization under acidic conditions to generate the spiro framework .
-
Amino Group Introduction: Reductive amination or nucleophilic substitution introduces the 2-amino group. Palladium-catalyzed coupling reactions may also install nitrogen-containing substituents .
-
Boc Protection: The tert-butyloxycarbonyl group is added to stabilize the secondary amine during subsequent reactions, typically using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
Key Reaction Conditions
-
Solvents: Polar aprotic solvents (e.g., THF, DMF) enhance intermediate solubility.
-
Catalysts: Pd/C or Raney nickel improves reductive amination efficiency, achieving yields >70% in optimized setups .
-
Temperature: Cyclization proceeds optimally at 80–100°C, while Boc protection occurs at 0–5°C to minimize side reactions .
Structural and Functional Comparisons
The compound’s reactivity and applications are contextualized through comparisons with related spirocyclic analogs:
The amino group at the 2-position distinguishes this compound, enabling hydrogen bonding in biological targets, while the Boc group offers synthetic versatility .
Applications in Medicinal Chemistry
Drug Discovery Intermediates
The Boc-protected amine serves as a versatile intermediate for:
-
Peptide Mimetics: Incorporation into macrocyclic peptides to enhance metabolic stability.
-
Kinase Inhibitors: Functionalization with aryl groups via Suzuki-Miyaura coupling yields targeted inhibitors .
Conformational Restriction
The spirocyclic framework enforces specific dihedral angles, reducing entropic penalties during protein binding. This property is exploited in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume